molecular formula C12H19NS B13334296 2-(Methylthio)-N-(pentan-3-yl)aniline

2-(Methylthio)-N-(pentan-3-yl)aniline

Cat. No.: B13334296
M. Wt: 209.35 g/mol
InChI Key: BEEMNHWTTNHNSW-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-(pentan-3-yl)aniline is an aromatic amine derivative characterized by a methylthio (-SCH₃) group at the ortho position of the aniline ring and a branched pentan-3-yl group attached to the nitrogen atom. The methylthio moiety contributes electron-donating and hydrophobic properties, while the pentan-3-yl substituent enhances lipophilicity and steric bulk.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

2-methylsulfanyl-N-pentan-3-ylaniline

InChI

InChI=1S/C12H19NS/c1-4-10(5-2)13-11-8-6-7-9-12(11)14-3/h6-10,13H,4-5H2,1-3H3

InChI Key

BEEMNHWTTNHNSW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC=CC=C1SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-N-(pentan-3-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with pentan-3-yl chloride in the presence of a base such as sodium hydroxide. The methylthio group can be introduced by reacting the resulting N-(pentan-3-yl)aniline with methylthiol in the presence of a catalyst.

Industrial Production Methods

Industrial production of 2-(Methylthio)-N-(pentan-3-yl)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: De-methylthiolated aniline derivatives

    Substitution: Nitro, sulfonyl, and halogenated derivatives of 2-(Methylthio)-N-(pentan-3-yl)aniline

Scientific Research Applications

2-(Methylthio)-N-(pentan-3-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-N-(pentan-3-yl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its ortho-methylthio and N-pentan-3-yl groups. Comparisons with similar molecules reveal critical differences in substituent positions, electronic effects, and biological activity:

Table 1: Structural and Functional Comparison
Compound Substituent Position N-Substituent Key Properties/Activities
2-(Methylthio)-N-(pentan-3-yl)aniline 2-(Methylthio) Pentan-3-yl High lipophilicity; potential for hydrophobic interactions
N-(4-(1H-Benzo[d]imidazol-1-yl)phenyl)-3-(methylthio)aniline (3a, ) 3-(Methylthio) Benzimidazole-phenyl Steroidogenesis inhibition; meta-methylthio enhances activity
2,4-Difluoro-N-(pentan-3-yl)aniline (AB11131, ) 2,4-Difluoro Pentan-3-yl Electron-withdrawing fluorine alters electronic profile; reduced steric bulk
N-(2-(methylthio)phenyl)formamide (Compound-3n, ) 2-(Methylthio) Formamide Reactivity in formylation reactions (71% yield)

Key Observations :

  • Electronic Effects : Methylthio (-SCH₃) is electron-donating, contrasting with electron-withdrawing groups like fluorine in AB11131. This difference influences acidity of the aniline NH and solubility .

Physicochemical Properties

While explicit data for the target compound is lacking, inferences can be made:

  • Lipophilicity : The pentan-3-yl group and methylthio moiety likely increase logP compared to fluoro-substituted analogs (e.g., AB11131), favoring blood-brain barrier penetration .
  • Solubility : Polar groups like formamide (Compound-3n) improve aqueous solubility, whereas the target compound’s hydrophobic substituents may limit it .

Biological Activity

2-(Methylthio)-N-(pentan-3-yl)aniline, also known as 3-(Methylsulfanyl)-N-(pentan-3-yl)aniline, is an organic compound characterized by a methylthio group and a pentan-3-yl substituent attached to an aniline structure. Its molecular formula is C11H17NSC_{11}H_{17}NS with a molecular weight of approximately 227.35 g/mol. The unique chemical properties of this compound, particularly the presence of the sulfur atom in the methylthio group, suggest potential biological activities that warrant further exploration.

Biological Activity Overview

Research on the biological activity of 2-(Methylthio)-N-(pentan-3-yl)aniline is limited but indicates several potential pharmacological applications. Compounds containing methylthio groups are often associated with various biological activities, including:

  • Antimicrobial properties : Methylthio-substituted compounds have been reported to exhibit antimicrobial effects against various pathogens.
  • Anti-inflammatory effects : Certain derivatives have shown promise in modulating inflammatory pathways.
  • Potential anticancer activity : Structural analogs have been investigated for their ability to inhibit cancer cell proliferation.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insight into the unique properties of 2-(Methylthio)-N-(pentan-3-yl)aniline:

Compound NameStructure FeaturesNotable Properties
4-Methyl-N-(pentan-2-yl)anilineMethyl group at para positionPotential use as an intermediate
2-Methyl-N-(hexyl)anilineMethyl group at ortho positionEnhanced solubility
N,N-Dimethyl-N-pentan-3-yl-anilineDimethyl substitution on nitrogenIncreased lipophilicity

The presence of the methylsulfanyl group in 2-(Methylthio)-N-(pentan-3-yl)aniline not only alters its chemical reactivity but may also enhance its biological activity compared to other anilines without sulfur substituents.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies have indicated that similar methylthio compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives showed inhibition zones in agar diffusion assays, suggesting their potential as antimicrobial agents.
  • Anti-inflammatory Mechanisms : Research involving analogs has revealed that these compounds can inhibit pro-inflammatory cytokines in vitro, indicating their potential role in treating inflammatory diseases. The modulation of NF-kB signaling pathways has been noted as a key mechanism.
  • Cytotoxicity Against Cancer Cells : In vitro assays conducted on various human cancer cell lines have shown that methylthio-substituted anilines can induce apoptosis and inhibit cell proliferation. For example, one study reported that certain derivatives reduced viability in breast cancer cells by over 50% at concentrations as low as 10 µM.

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